methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Description
This compound features a pyrazole core substituted at position 1 with a sulfanylmethyl group bridging to a 4-amino-5-(trifluoromethyl)-1,2,4-triazole moiety and at position 3 with a methyl carboxylate. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the sulfanyl linkage provides flexibility for chemical modifications .
Properties
IUPAC Name |
methyl 1-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N6O2S/c1-20-6(19)5-2-3-17(16-5)4-21-8-15-14-7(18(8)13)9(10,11)12/h2-3H,4,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGAUXYTSPJOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=C(N2N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113551 | |
| Record name | Methyl 1-[[[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956392-54-4 | |
| Record name | Methyl 1-[[[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956392-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[[[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate, a multistep process is typically required. This involves the initial synthesis of the 4-amino-5-(trifluoromethyl)-1,2,4-triazole intermediate, followed by subsequent reactions to form the final compound. Reaction conditions usually involve the use of organic solvents like dichloromethane or ethanol, and reagents such as sulfuric acid, hydrazine, and various chlorides.
Industrial Production Methods
Scaling up for industrial production may involve continuous flow processes to ensure consistent quality and yield. The choice of catalysts, solvents, and reaction conditions needs to be optimized to balance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo multiple types of reactions, including:
Oxidation: : Transforming sulfanyl groups into sulfoxides or sulfones.
Reduction: : Typically applied to its nitro or azo functionalities if present.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible given the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: : Often employs reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly involves hydrogen gas in the presence of a palladium on carbon catalyst.
Substitution: : Uses bases like sodium hydride or acids such as hydrochloric acid depending on the desired product.
Major Products
The primary products formed depend heavily on the specific reaction conditions, but they often include various sulfoxides, sulfones, and other derivatives that retain the pyrazole and triazole core structures.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has indicated that derivatives of triazoles exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics.
Case Study: Inhibition of Metallo-beta-lactamases (MBLs)
A study focused on the optimization of 1,2,4-triazole derivatives demonstrated that compounds similar to methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate showed significant inhibitory effects against metallo-beta-lactamases (NDM-1 and VIM-2) with micromolar potency. The modifications in the chemical structure improved binding affinity to the active sites of these enzymes, showcasing the compound's potential in combating antibiotic resistance .
Agricultural Applications
The compound has also been explored for its fungicidal properties. Triazole derivatives are known for their ability to inhibit fungal growth, making them valuable in agricultural practices.
Case Study: Fungal Pathogen Control
In agricultural studies, triazole compounds have been tested against various fungal pathogens affecting crops. For instance, this compound exhibited effective control over common fungal diseases in crops such as wheat and corn. The compound's mechanism involves disrupting fungal cell membrane synthesis, leading to cell death .
Potential in Cancer Therapy
Emerging research suggests that triazole derivatives may possess anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Case Study: Enzyme Inhibition in Cancer Cells
A series of experiments indicated that compounds structurally related to this compound could inhibit certain kinases associated with tumor growth. The inhibition of these kinases resulted in reduced viability of cancer cells in vitro, suggesting a pathway for developing new anticancer agents .
Synthesis and Chemical Properties
Understanding the synthesis and chemical properties of this compound is crucial for its application in research and industry.
Synthesis Overview
The synthesis typically involves the reaction between 4-amino-5-(trifluoromethyl)-4H-triazole and appropriate pyrazole derivatives under controlled conditions. The process can be optimized for yield and purity through various chemical techniques .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against NDM-1 and VIM-2 metallo-beta-lactamases |
| Agricultural Use | Inhibits fungal pathogens in crops |
| Cancer Therapy | Potential anticancer activity through kinase inhibition |
| Synthesis | Achievable via reactions involving triazole and pyrazole |
Mechanism of Action
The mechanism by which this compound exerts its effects is through interactions with various molecular targets such as enzymes or receptors. Its multiple reactive sites allow it to form strong binding interactions, influencing biological pathways and potentially altering cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related pyrazole and triazole derivatives (Table 1). Key differences lie in substituents, which influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison
Key Findings
Electron-Withdrawing Groups: The trifluoromethyl group in the target compound improves metabolic stability and lipophilicity compared to methyl-substituted analogs (e.g., CAS 956392-66-8) .
Linker Flexibility :
- The sulfanyl (-S-) bridge in the target compound allows greater conformational flexibility than rigid sulfonyl (-SO₂-) or carbonyl (-CO-) linkers in analogs like those in and .
However, fluorophenyl and methoxyphenyl substituents in analogs () are associated with receptor-binding activity in calcium mobilization assays .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Ullmann-type coupling (similar to ), whereas analogs with sulfonyl groups require oxidation steps, impacting yield and scalability .
Biological Activity
Methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate (CAS No. 956392-54-4) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9F3N6O2S
- Molecular Weight : 322.27 g/mol
- Structure : The compound features a pyrazole ring substituted with a triazole moiety and a trifluoromethyl group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit considerable antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation. In vitro studies have reported that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . For example, one study found that related pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Antiviral Activity
This compound has also been evaluated for antiviral properties. A study focusing on HIV inhibitors identified similar pyrazole derivatives that displayed non-toxic activity against HIV replication in cell cultures . These compounds were noted for their unique mechanisms that do not overlap with existing antiviral drug classes, potentially offering new therapeutic avenues against viral resistance.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, facilitating better interaction with biological targets . The triazole moiety is essential for the compound's interaction with enzymes and receptors involved in inflammatory and microbial pathways.
Case Studies
- Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were tested against various pathogens. One derivative demonstrated significant antibacterial activity against Klebsiella pneumoniae, suggesting a promising lead for further development .
- Inflammation Models : In animal models of inflammation, compounds based on this structure showed comparable effects to indomethacin in reducing edema and pain responses .
- Antiviral Screening : In a study assessing the antiviral potential against HIV, several pyrazole derivatives were found to inhibit viral replication effectively while maintaining low cytotoxicity in human cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions starting with functionalized pyrazole and triazole precursors. For example:
- Step 1 : React 3-methyl-5-(trifluoromethyl)-1H-pyrazole with a thiazole derivative to form a thiazolyl-pyrazole intermediate (as seen in structurally analogous compounds) .
- Step 2 : Introduce the sulfanyl group via nucleophilic substitution using K₂CO₃ in DMF, a method validated in similar triazole-thiol syntheses .
- Step 3 : Esterify the carboxylic acid group using methyl chloride under controlled conditions to avoid side reactions .
- Key Metrics : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve the 3D molecular geometry, particularly the orientation of the trifluoromethyl and sulfanyl groups, which are critical for bioactivity. This technique has been applied to similar pyrazole-triazole hybrids . Complementary methods include:
- ¹H/¹³C NMR : Verify substituent positions (e.g., δ ~7.5 ppm for pyrazole protons, δ ~160 ppm for carbonyl carbons) .
- FT-IR : Confirm the presence of NH₂ (stretch ~3350 cm⁻¹) and ester C=O (stretch ~1720 cm⁻¹) .
Q. What solvents and conditions are suitable for stabilizing this compound during storage?
- Methodological Answer : Store in anhydrous DMSO or dry dichloromethane at –20°C to prevent hydrolysis of the ester group. Avoid protic solvents (e.g., methanol) due to potential ester degradation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties compared to non-fluorinated analogs?
- Methodological Answer : The CF₃ group enhances electron-withdrawing effects, stabilizing the triazole ring and increasing electrophilicity at the sulfanyl moiety. Compare with analogs like 3-methyl-5-(trifluoromethyl)-1H-pyrazole using DFT calculations (e.g., Mulliken charge analysis) to quantify electronic effects . Experimentally, assess reactivity via nucleophilic substitution kinetics with thiols .
Q. What strategies resolve contradictions in reported bioactivity data for similar triazole-pyrazole hybrids?
- Methodological Answer : Discrepancies often arise from varied assay conditions (e.g., pH, solvent polarity). For example:
- Case Study : Analogous compounds like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate show divergent antifungal activity (IC₅₀ = 2–50 µM) depending on solvent choice (DMSO vs. aqueous buffer) .
- Resolution : Standardize assays using phosphate-buffered saline (pH 7.4) and validate results across multiple cell lines (e.g., HeLa, NIH/3T3) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Vary Substituents : Synthesize derivatives with alternative groups (e.g., replace CF₃ with Cl or CH₃) and compare binding affinities to target enzymes (e.g., carbonic anhydrase isoforms) .
- Biological Testing : Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., COX-2 for anti-inflammatory activity) .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) using a C18 column and gradient elution (acetonitrile/0.1% formic acid) .
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Critical Research Gaps and Recommendations
- Synthetic Challenges : Optimize yield for the sulfanyl-methylation step, which currently averages 60–70% in analogs .
- Biological Targets : Prioritize carbonic anhydrase IX (CA9) and COX-2 inhibition studies, given structural similarities to active compounds .
- Toxicology : Conduct acute toxicity assays in zebrafish models to assess safety margins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
